Tributyl(3-isothiocyanatopropyl)silane
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Overview
Description
Tributyl(3-isothiocyanatopropyl)silane is an organosilicon compound with the molecular formula C₁₆H₃₃NSSi and a molecular weight of 299.59 g/mol . This compound is characterized by the presence of a silane group bonded to a 3-isothiocyanatopropyl group and three butyl groups. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3-isothiocyanatopropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-isothiocyanatopropyltrimethoxysilane with tributylchlorosilane in the presence of a base . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to control temperature and pressure. The process may include steps such as distillation and purification to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-isothiocyanatopropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Hydrosilylation: The silane group can undergo hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Hydrosilylation reactions often require catalysts such as platinum or rhodium complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation with an alkene would yield a silane-alkyl product .
Scientific Research Applications
Tributyl(3-isothiocyanatopropyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tributyl(3-isothiocyanatopropyl)silane involves the interaction of its functional groups with target molecules. The isothiocyanate group can form covalent bonds with nucleophiles, while the silane group can participate in hydrosilylation reactions . These interactions enable the compound to modify surfaces and create stable bonds with various substrates.
Comparison with Similar Compounds
Similar Compounds
3-Isocyanatopropyltrimethoxysilane: Similar in structure but with methoxy groups instead of butyl groups.
Tributylchlorosilane: Lacks the isothiocyanate group, making it less reactive in certain applications.
Uniqueness
Tributyl(3-isothiocyanatopropyl)silane is unique due to the combination of its isothiocyanate and silane functional groups, which provide versatility in chemical reactions and applications. This dual functionality allows it to be used in a broader range of applications compared to similar compounds .
Properties
CAS No. |
63007-94-3 |
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Molecular Formula |
C16H33NSSi |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
tributyl(3-isothiocyanatopropyl)silane |
InChI |
InChI=1S/C16H33NSSi/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-10-11-17-16-18/h4-15H2,1-3H3 |
InChI Key |
CKDRQCHRUAQKME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)CCCN=C=S |
Origin of Product |
United States |
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